molecular formula C25H29N3O4S B2568408 N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE CAS No. 950314-56-4

N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE

Cat. No.: B2568408
CAS No.: 950314-56-4
M. Wt: 467.58
InChI Key: DMJIRDWIVYHWDX-UHFFFAOYSA-N
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Description

“N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE” is a complex organic compound that features a benzodioxole moiety, a hexahydrobenzothieno pyrimidine core, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE” typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, hexahydrobenzothieno pyrimidine intermediates, and appropriate amide coupling reagents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the hexahydrobenzothieno pyrimidine core.

    Substitution: Substitution reactions might occur at various positions on the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound might be investigated for its potential as a drug candidate. Its interactions with biological targets could be studied to understand its pharmacological properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism by which “N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE” exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE
  • **this compound
  • **this compound

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. This combination might confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-25(2,3)15-5-6-16-19(11-15)33-24-22(16)23(30)27-20(28-24)8-9-21(29)26-12-14-4-7-17-18(10-14)32-13-31-17/h4,7,10,15H,5-6,8-9,11-13H2,1-3H3,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJIRDWIVYHWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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